Inhibition of Glucosylceramide Synthase Across Tissue Types
DL-threo-PPMP hydrochloride inhibits glucosylceramide synthase activity in a tissue-dependent manner. At a concentration of 20 µM, it reduces enzyme activity by 70% in MDCK cell homogenates, 41% in mouse liver microsomes, and 62% in mouse brain homogenates [1]. This demonstrates variable potency across different tissue sources.
| Evidence Dimension | Glucosylceramide synthase inhibition (% activity reduction) |
|---|---|
| Target Compound Data | 70% in MDCK cells, 41% in liver microsomes, 62% in brain homogenates at 20 µM |
| Comparator Or Baseline | Baseline (untreated control) = 0% inhibition |
| Quantified Difference | 70, 41, and 62 percentage point reductions respectively |
| Conditions | MDCK cell homogenates, mouse liver microsomes, mouse brain homogenates; 20 µM concentration |
Why This Matters
This tissue-specific inhibition profile enables researchers to select the appropriate concentration for their particular experimental system, avoiding both under-dosing and off-target effects.
- [1] Cayman Chemical. DL-threo-PPMP (hydrochloride) product page. Catalog No. 17236. View Source
